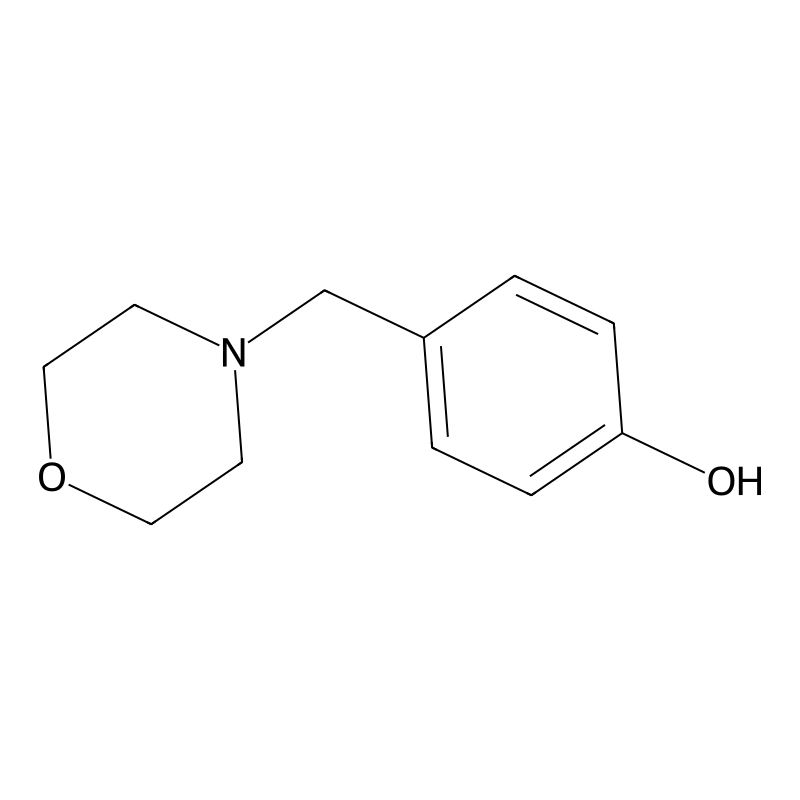

4-(Morpholinomethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

4-(Morpholinomethyl)phenol can be synthesized through various methods. One common approach involves reacting phenol with chloromethyl morpholine in the presence of a base like sodium hydroxide. PubChem: )

Potential Applications

Research suggests 4-(Morpholinomethyl)phenol may have various potential applications, but these are primarily in the exploratory stage. Here are some areas of investigation:

- Pharmaceuticals: Due to the presence of the phenolic hydroxyl group, 4-(Morpholinomethyl)phenol may have properties relevant to drug development. Researchers are investigating its potential for various therapeutic areas, but more research is needed. 3, Ambeed:

- Materials Science: The molecule's structure could be of interest for applications in material science. However, specific applications are still under development. 8, Patents, PubChem: )

4-(Morpholinomethyl)phenol is an organic compound characterized by the molecular formula CHNO. It features a phenolic group substituted with a morpholinomethyl group at the para position. This compound is notable for its unique structure, which combines the properties of both phenol and morpholine, leading to distinct chemical behavior and potential applications in various fields including medicinal chemistry and materials science.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to yield corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions at the ortho and para positions relative to the hydroxyl group, allowing for the introduction of various functional groups.

The products formed from these reactions depend on the specific reagents and conditions used, highlighting the compound's versatility in synthetic chemistry.

Research indicates that 4-(Morpholinomethyl)phenol exhibits significant biological activity. Its mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the morpholinomethyl group enhances solubility and bioavailability. Studies suggest that this compound may modulate enzyme activities, influencing metabolic pathways and cellular processes.

Several methods exist for synthesizing 4-(Morpholinomethyl)phenol:

- Reaction of 4-Hydroxybenzaldehyde with Morpholine: This method typically requires a catalyst and proceeds under mild conditions, yielding the desired product after purification.

- Mannich Reaction: In this approach, phenol reacts with formaldehyde and morpholine in an aqueous or alcoholic medium. Careful control of pH and temperature is necessary to achieve high yields.

On an industrial scale, continuous flow processes may be employed to enhance efficiency and ensure consistent quality.

4-(Morpholinomethyl)phenol has diverse applications:

- Medicinal Chemistry: It is explored as a pharmaceutical intermediate or active ingredient due to its biological activity.

- Polymer Production: The compound is utilized in synthesizing polymers, resins, and other industrial chemicals.

- Research Tool: It serves as a building block in organic synthesis for developing more complex molecules.

Studies on 4-(Morpholinomethyl)phenol have focused on its interactions with various biological targets. Its ability to form hydrogen bonds allows it to influence enzyme-substrate interactions significantly. Research has shown that it can inhibit certain oxidoreductases and hydrolases, thereby affecting metabolic pathways and cellular redox states. Ongoing investigations aim to elucidate its full range of biological effects and potential therapeutic applications .

Several compounds share structural similarities with 4-(Morpholinomethyl)phenol:

- 4-(Piperidin-1-ylmethyl)phenol

- 4-(Pyrrolidin-1-ylmethyl)phenol

- 4-(N-Methylpiperazin-1-ylmethyl)phenol

Uniqueness

The presence of the morpholine ring in 4-(Morpholinomethyl)phenol imparts distinct chemical and physical properties compared to these similar compounds. This unique structure may lead to different reactivity patterns and biological activities, making it particularly valuable for various applications in medicinal chemistry and materials science.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant